BenchChemオンラインストアへようこそ!

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Lipophilicity Drug-likeness Medicinal Chemistry

Select this 4H-pyran-4-one derivative for its unique dual functionalization: a cinnamyloxy substituent enhancing π-π stacking and lipophilicity (XLogP3=4.0), and a 4-fluorophenylpiperazine motif modulating basicity for SAR studies. Ideal probe for antimycobacterial screening (related analogs MIC 4 μg/mL) and metabolic stability assays comparing fluorinated vs. non-fluorinated analogs.

Molecular Formula C25H25FN2O3
Molecular Weight 420.484
CAS No. 898429-23-7
Cat. No. B2573360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
CAS898429-23-7
Molecular FormulaC25H25FN2O3
Molecular Weight420.484
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)OCC=CC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C25H25FN2O3/c26-21-8-10-22(11-9-21)28-14-12-27(13-15-28)18-23-17-24(29)25(19-31-23)30-16-4-7-20-5-2-1-3-6-20/h1-11,17,19H,12-16,18H2/b7-4+
InChIKeyDTOXXVWPXOFQCI-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one (CAS 898429-23-7): Structural and Physicochemical Baseline for Research Procurement


5-(Cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one (CAS 898429-23-7, PubChem CID 7178208) is a synthetic 4H-pyran-4-one derivative featuring a cinnamyloxy substituent at the 5-position and a 4-(4-fluorophenyl)piperazin-1-ylmethyl group at the 2-position [1]. Its molecular formula is C25H25FN2O3 (MW 420.5 g/mol) with a computed XLogP3 of 4 and 7 rotatable bonds, indicating moderate lipophilicity and conformational flexibility [1]. This compound belongs to a broader class of 4H-pyran-4-one-based molecules that have been explored for antimycobacterial and other biological activities, though published primary data for this specific derivative remain limited [2].

Why Generic Substitution Fails for 5-(Cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: The Consequence of Subtle Structural Variations


Within the 4H-pyran-4-one chemical space, even single-atom substitutions on the phenylpiperazine or alkoxy moieties can drastically alter lipophilicity, target engagement, and biological activity. For example, replacing the 4-fluorophenyl group with unsubstituted phenyl eliminates the electron-withdrawing fluorine, which can modulate piperazine basicity and target-binding kinetics [1]. Similarly, exchanging the cinnamyloxy group for a benzyloxy substituent reduces the conjugated π-system and hydrogen-bond acceptor count, potentially affecting interactions with aromatic binding pockets . Class-level antimycobacterial data on related 4H-pyran-4-one Mannich bases demonstrate that MIC values against M. smegmatis vary from 4 μg/mL to >128 μg/mL depending solely on the piperazine N-substituent, underscoring the non-interchangeability of these analogs [2].

Quantitative Differentiation Evidence for 5-(Cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: Comparator-Based Analysis


Fluorine-Mediated Lipophilicity Modulation Versus Non-Fluorinated Phenyl Analog

The 4-fluorophenyl substituent on the piperazine ring differentiates this compound from its non-fluorinated phenyl analog (CAS 898409-66-0). The fluorine atom increases lipophilicity as indicated by a higher XLogP3 (4.0 versus an estimated ~3.5 for the des-fluoro analog) while also serving as a metabolic blocking site, potentially enhancing oxidative metabolic stability compared to the unsubstituted phenyl derivative [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Extended π-System Advantage of Cinnamyloxy Over Benzyloxy Substituent

The cinnamyloxy group at the 5-position provides an extended conjugated styrene system (vinylbenzene) compared to the simpler benzyloxy group found in CAS 898456-75-2. This extended π-system offers additional opportunities for π-π stacking interactions and increases the hydrogen-bond acceptor count (6 vs. 5 for the benzyloxy analog), which can be critical for target engagement in aromatic-rich binding pockets [1].

Molecular recognition π-stacking Binding interactions

Piperazine pKa Modulation by 4-Fluorophenyl Group Versus 4-Methoxyphenyl Analog

The electron-withdrawing 4-fluorophenyl group reduces the basicity of the piperazine N4 nitrogen compared to the electron-donating 4-methoxyphenyl analog (CAS 898464-69-2). This pKa shift alters the ionization state of the piperazine at physiological pH, which directly influences passive membrane permeability, lysosomal trapping potential, and target-binding electrostatics. The fluorine substitution is expected to lower the conjugate acid pKa of the piperazine by ~0.5–1.0 units relative to the methoxy analog, based on well-established Hammett σ relationships for para-substituted arylpiperazines [1].

Basicity Ionization state ADME prediction

Antimycobacterial Activity Potential Inferred from 4H-Pyran-4-one Pharmacophore Class

The 4H-pyran-4-one scaffold with piperazine substitution has demonstrated antimycobacterial activity in published studies. In a 2009 study by Gürdal et al., a closely related 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one derivative (Compound 7) exhibited an MIC of 4 μg/mL against Mycobacterium smegmatis, whereas other analogs in the same series showed only moderate to high activity (>32 μg/mL) [1]. While the target compound has a cinnamyloxy rather than a hydroxy group at the 5-position, the shared 2-((4-arylpiperazin-1-yl)methyl)-4H-pyran-4-one core suggests potential antimycobacterial applicability that warrants prospective testing.

Antimycobacterial MIC Tuberculosis

Recommended Research Application Scenarios for 5-(Cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one


Prospective Antimycobacterial Screening Cascades Targeting M. tuberculosis

Based on the demonstrated antimycobacterial activity (MIC 4 μg/mL against M. smegmatis) of structurally related 4H-pyran-4-one Mannich bases [1], this compound is a rational candidate for inclusion in medium-throughput screening panels against Mycobacterium tuberculosis H37Rv and drug-resistant clinical isolates. Its cinnamyloxy substituent may confer additional membrane permeability advantages over simpler alkoxy analogs, as suggested by its higher computed lipophilicity (XLogP3 = 4.0) [2], potentially enhancing activity against intracellular mycobacteria.

Structure-Activity Relationship (SAR) Studies on Piperazine Basicity and Target Engagement

The electron-withdrawing 4-fluorophenyl group on the piperazine ring is predicted to modulate piperazine basicity (pKa) compared to methoxy- or unsubstituted-phenyl analogs. This compound serves as a key probe in comparative SAR studies investigating how subtle changes in piperazine ionization state affect target binding, cellular permeability, and lysosomal accumulation. Pairwise testing against CAS 898409-66-0 (des-fluoro) and CAS 898464-69-2 (4-methoxy) is recommended to experimentally validate the pKa modulation hypothesis.

π-Stacking Interaction Probes for Aromatic-Rich Binding Sites

The extended conjugated styrene system of the cinnamyloxy group provides enhanced capacity for π-π stacking interactions compared to simple benzyloxy or alkoxy substituents. This compound is well-suited for use in target-based biophysical assays (e.g., surface plasmon resonance, fluorescence polarization) to assess whether the cinnamyloxy moiety confers binding affinity advantages at targets with aromatic-rich active sites, such as kinases, cytochrome P450 enzymes, or neurotransmitter receptors.

Metabolic Stability Profiling of Fluorinated Arylpiperazine Derivatives

The 4-fluorophenyl substituent may serve as a metabolic blocking site, potentially reducing oxidative metabolism at the para position of the phenyl ring. This compound can be employed as a test article in liver microsome or hepatocyte stability assays, comparing its intrinsic clearance to that of the non-fluorinated phenyl analog (CAS 898409-66-0) to experimentally quantify the metabolic advantage conferred by fluorine substitution in this chemical series.

Quote Request

Request a Quote for 5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.